1,18-Octadecanediol

Catalog No.
S708289
CAS No.
3155-43-9
M.F
C18H38O2
M. Wt
286.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,18-Octadecanediol

CAS Number

3155-43-9

Product Name

1,18-Octadecanediol

IUPAC Name

octadecane-1,18-diol

Molecular Formula

C18H38O2

Molecular Weight

286.5 g/mol

InChI

InChI=1S/C18H38O2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h19-20H,1-18H2

InChI Key

LUUFSCNUZAYHAT-UHFFFAOYSA-N

SMILES

C(CCCCCCCCCO)CCCCCCCCO

Canonical SMILES

C(CCCCCCCCCO)CCCCCCCCO

Organic Synthesis:

1,18-Octadecanediol can serve as a starting material for the synthesis of various organic compounds. Its long-chain structure and the presence of hydroxyl groups make it a versatile building block for different reactions. For example, it can be used to synthesize esters, amides, and ethers .

Material Science:

Due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), 1,18-Octadecanediol has potential applications in material science. It can be used as a surfactant to stabilize emulsions and suspensions or as a lubricant in various applications .

1,18-Octadecanediol is a long-chain fatty alcohol with the chemical formula C18H38O2\text{C}_{18}\text{H}_{38}\text{O}_{2} and a molecular weight of approximately 286.5 g/mol. This compound features hydroxyl groups located at both the first and eighteenth carbon atoms of the octadecane chain, which endows it with unique chemical properties. It typically appears as a white crystalline powder and is known for its stability and low toxicity, making it suitable for various applications in industries such as cosmetics, pharmaceuticals, and materials science .

Currently, there's no documented research on a specific mechanism of action for 1,18-octadecanediol in biological systems.

  • Data on specific hazards associated with 1,18-octadecanediol is limited. However, as a general guideline for long-chain diols, they might cause mild skin irritation upon contact. Always handle unknown chemicals with proper personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

Future Research Directions

  • Exploring potential applications in material science, lubricant development, or as a starting material for further functionalization.
  • Investigating its physical and chemical properties experimentally.
  • Assessing its biocompatibility and potential biological activities.

  • Oxidation: This compound can be oxidized to form aldehydes or carboxylic acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Under strong reducing conditions, 1,18-octadecanediol can be converted into alkanes.
  • Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using acids or bases as catalysts .

1,18-Octadecanediol can be synthesized through various methods:

  • Reduction of Fatty Acids: One common approach involves the reduction of fatty acids or their esters using lithium aluminum hydride or other reducing agents.
  • Hydrolysis of Esters: Another method includes hydrolyzing esters derived from natural oils or fats under acidic or basic conditions.
  • Biotechnological Approaches: Recent advancements have explored microbial fermentation processes to produce long-chain fatty alcohols from renewable resources like glycerol .

The applications of 1,18-octadecanediol are diverse:

  • Cosmetics: It is widely used as an emulsifier and thickening agent in creams and lotions due to its ability to stabilize oil-in-water emulsions.
  • Pharmaceuticals: The compound may serve as a solubilizing agent for poorly soluble drugs.
  • Materials Science: It is utilized in the production of surfactants and lubricants, enhancing the performance characteristics of various materials .

Interaction studies involving 1,18-octadecanediol focus on its compatibility with other compounds in formulations. For instance, it has been evaluated for its ability to enhance the solubility of active ingredients in cosmetic products. Additionally, its interaction with skin lipids suggests potential benefits in improving skin barrier function and hydration when used in topical formulations .

1,18-Octadecanediol shares structural similarities with several other compounds. Here are a few notable examples:

Compound NameChemical FormulaKey Differences
1,2-OctadecanediolC18H38O2Hydroxyl groups at positions 1 and 2; more polar
1,16-HexadecanediolC16H34O2Shorter carbon chain; different physical properties
1,12-DodecanediolC12H26O2Shorter carbon chain; distinct solubility properties
1,14-TetradecanediolC14H30O2Even shorter chain length; varied applications

The uniqueness of 1,18-octadecanediol lies in its long carbon chain combined with terminal hydroxyl groups, which confer specific physical and chemical properties that are advantageous for various industrial applications .

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6.8

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Wikipedia

1,18-Octadecanediol

Dates

Modify: 2023-08-15

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